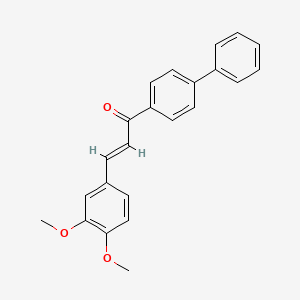![molecular formula C18H18N2O2 B2953592 2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899213-28-6](/img/structure/B2953592.png)
2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.354. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Characterization
The compound of interest falls into a broader category of chemical entities known for their structural uniqueness and potential applications in material science and pharmaceuticals. A relevant study focuses on the synthesis, structural characterization, and application of similar compounds, such as oxadiazole derivatives. These compounds exhibit enol-keto tautomerism and positive solvatochromism, which could be advantageous for developing novel materials with specific optical properties. The quantum chemical calculations suggest that their solvatochromism behavior is likely due to intramolecular hydrogen bonding and dipole moment changes, indicating their potential in advanced material science applications (Kakanejadifard et al., 2013).
Antimicrobial Activity
Another significant area of research for similar compounds involves evaluating their antimicrobial properties. For instance, oxadiazole mannich bases synthesized from oxadiazole derivatives have shown promising antimycobacterial activity against Mycobacterium tuberculosis strains, indicating potential use in treating tuberculosis (Ali & Shaharyar, 2007). Such studies underscore the relevance of these compounds in developing new antimicrobial agents.
Antioxidant and Antimicrobial Activities
Research on the synthesis and evaluation of novel compounds within this chemical family has also highlighted their antioxidant and antimicrobial activities. This suggests potential applications in designing new drugs with improved efficacy against various bacterial and fungal pathogens. The structural diversity of these compounds allows for the exploration of their biological activities and the development of novel therapeutic agents with potential applications in medicine (Bassyouni et al., 2012).
Innovative Synthesis Methods
Furthermore, innovative synthesis methods for these compounds, such as the Biginelli reaction, have been explored. This method has facilitated the efficient production of structurally complex derivatives, offering a pathway to a wide range of applications from material science to pharmaceuticals. The reaction conditions and the solvent's role in these syntheses provide insights into optimizing the production of these compounds for specific applications (Sedova et al., 2014).
Photochemical Behavior
The photochemical behavior of oxadiazole derivatives has also been studied, providing insights into their potential applications in photochemistry and photophysics. These studies reveal the compounds' ability to undergo photoisomerization, offering a basis for developing new photoreactive materials (Buscemi et al., 1988).
特性
IUPAC Name |
9-methyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-6-5-7-13(10-12)20-17(21)19-15-11-18(20,2)22-16-9-4-3-8-14(15)16/h3-10,15H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTOLPHRVJRDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)NC3CC2(OC4=CC=CC=C34)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,3-Difluorocyclobutyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B2953509.png)
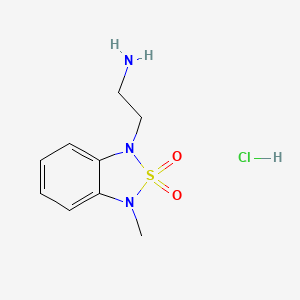
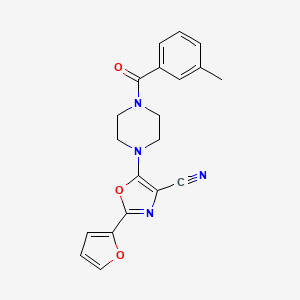
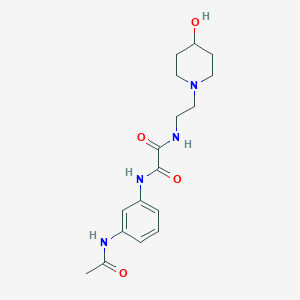
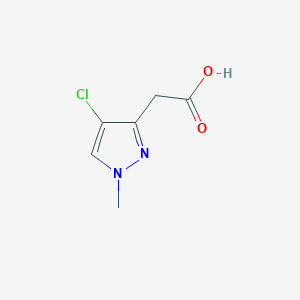
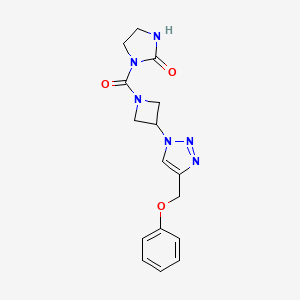
![N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazidE](/img/structure/B2953520.png)
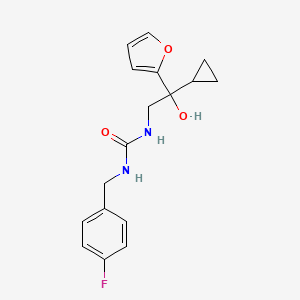
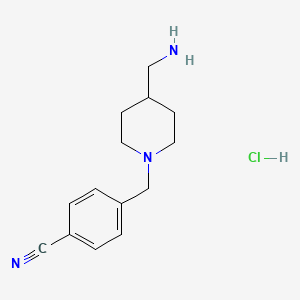
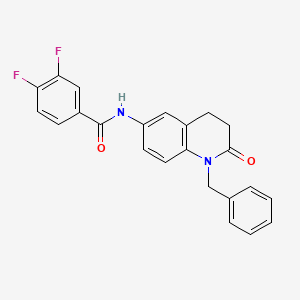
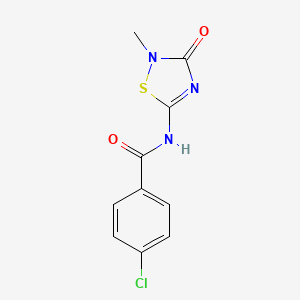
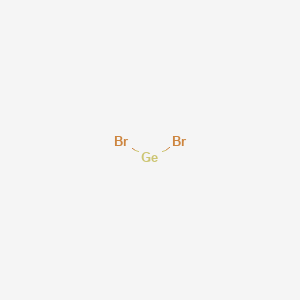
![Methyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzoate](/img/structure/B2953529.png)
